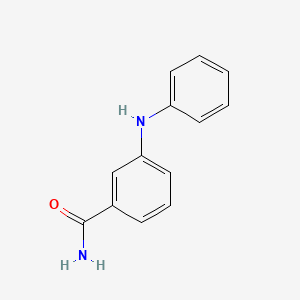
3-Anilinobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Anilinobenzamide is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of 3-Anilinobenzamide involves its inhibition of PKC, which is a family of enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. PKC inhibitors have been studied as potential anticancer agents due to their ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-Anilinobenzamide inhibits the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-Anilinobenzamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Anilinobenzamide in lab experiments is its ability to selectively inhibit PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of using 3-Anilinobenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Anilinobenzamide. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of 3-Anilinobenzamide. Another direction is the study of the effects of 3-Anilinobenzamide on other cellular processes, such as autophagy and inflammation. Additionally, the potential use of 3-Anilinobenzamide as a therapeutic agent for cancer and other diseases warrants further investigation.
Conclusion:
In conclusion, 3-Anilinobenzamide is a valuable tool for scientific research due to its unique properties and potential applications. Its ability to selectively inhibit PKC makes it a valuable tool for studying the role of PKC in various cellular processes. Further research is needed to fully understand the potential applications of 3-Anilinobenzamide and to develop more potent and selective PKC inhibitors based on its structure.
Synthesemethoden
The synthesis of 3-Anilinobenzamide involves the reaction between aniline and 3-chlorobenzoic acid in the presence of a catalyst such as copper (II) chloride. The reaction takes place in a solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is purified using column chromatography to obtain pure 3-Anilinobenzamide.
Wissenschaftliche Forschungsanwendungen
3-Anilinobenzamide has been extensively used in scientific research for its potential applications in various fields. It has been studied as an inhibitor of protein kinase C (PKC) and as a potential anticancer agent. It has also been used in the study of the structure-activity relationship of benzamides and their derivatives.
Eigenschaften
IUPAC Name |
3-anilinobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13(16)10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9,15H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAQIWWHDAVIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilinobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

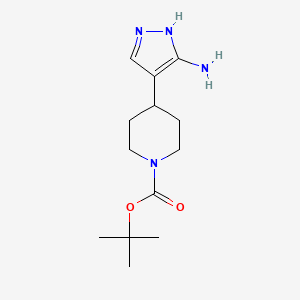
![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)
![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)

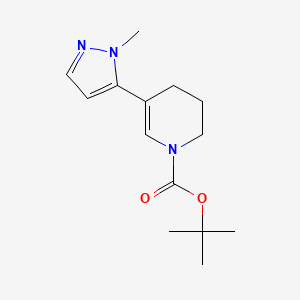
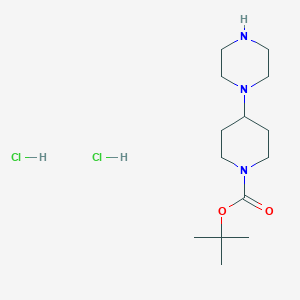
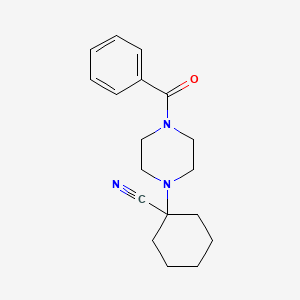
![N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)
![2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)
![N-[(E)-[(E)-2-chloro-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide](/img/structure/B7590562.png)
![ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)

![N'-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B7590593.png)
